![molecular formula C32H48NOPS B14751706 [S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14751706.png)
[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[S®]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is a chiral phosphine ligand used in enantioselective organic chemical transformations . This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in asymmetric synthesis.
Vorbereitungsmethoden
The synthesis of [S®]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves several steps. One common method includes the lithiation of a methylated ligand precursor, followed by trapping with chlorodicyclohexylphosphine . The reaction conditions typically involve low temperatures and inert atmospheres to prevent oxidation and moisture sensitivity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its sulfide form.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metals.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various transition metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[S®]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: It can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The compound exerts its effects by forming complexes with transition metals, which then participate in catalytic cycles. The phosphine ligand coordinates to the metal center, stabilizing it and enhancing its reactivity. This coordination can influence the electronic properties of the metal, facilitating various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other chiral phosphine ligands such as:
Taniaphos: Known for its use in asymmetric hydrogenation and hydroformylation reactions.
SPhos: Used in Suzuki-Miyaura coupling and other cross-coupling reactions.
What sets [S®]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide apart is its unique combination of steric and electronic properties, which can provide higher selectivity and efficiency in certain catalytic processes .
Eigenschaften
Molekularformel |
C32H48NOPS |
|---|---|
Molekulargewicht |
525.8 g/mol |
IUPAC-Name |
(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(3,5-dimethylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H48NOPS/c1-24-21-25(2)23-26(22-24)31(33(6)36(34)32(3,4)5)29-19-13-14-20-30(29)35(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-23,27-28,31H,7-12,15-18H2,1-6H3/t31-,36+/m0/s1 |
InChI-Schlüssel |
ODDIXFZVGYRXRF-SVXHESJVSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)[S@](=O)C(C)(C)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


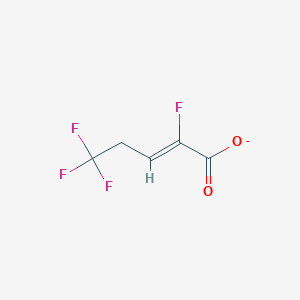
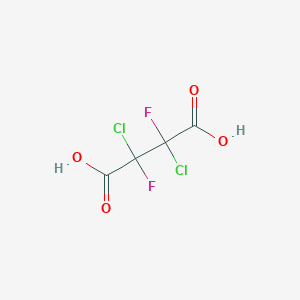
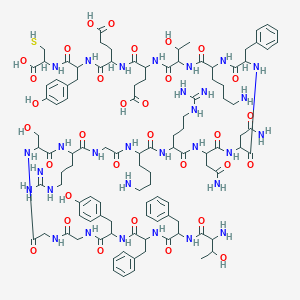

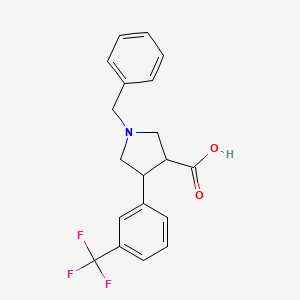
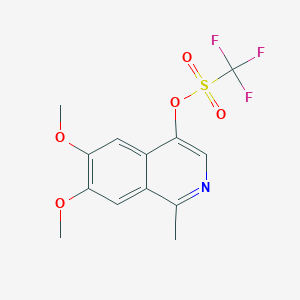
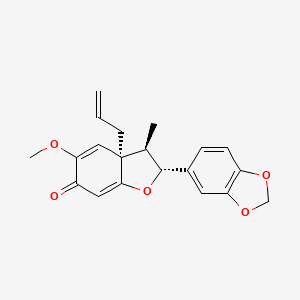

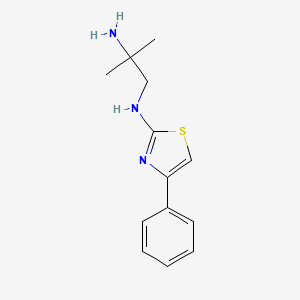
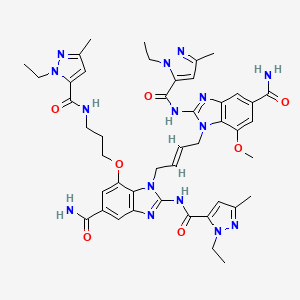
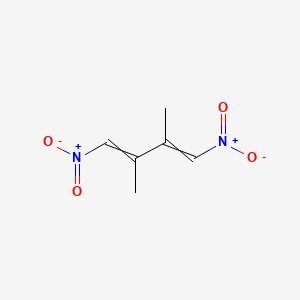
![4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride](/img/structure/B14751700.png)
![Methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]-](/img/structure/B14751713.png)

